![molecular formula C27H24N4O2 B2538610 2-(4-エチルフェニル)-3-オキソ-N-フェネチル-3,5-ジヒドロ-2H-ピラゾロ[4,3-c]キノリン-8-カルボキサミド CAS No. 1251545-25-1](/img/no-structure.png)

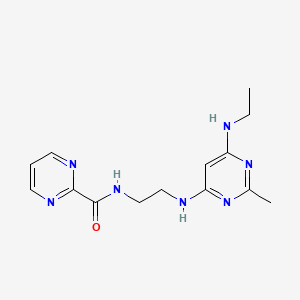

2-(4-エチルフェニル)-3-オキソ-N-フェネチル-3,5-ジヒドロ-2H-ピラゾロ[4,3-c]キノリン-8-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel pyrazolo[3,4-b]quinoline derivatives has been explored in recent research. One study describes the synthesis of pyrazolo[3,4-b]quinoline α-ketophosphonic and hydroxymethylenebisphosphonic acid compounds, starting from 2-chloro-3-formylquinoline. The process involved obtaining N-1 derivatives with a side chain containing methylene groups. An unexpected intramolecular cyclization and phosphonylation reaction occurred when attempting to synthesize a derivative with two methylene groups in the side chain, leading to the formation of a new six-member lactam ring and a tetracyclic ring system. This domino reaction was unique to the pyrazolo[3,4-b]quinoline derivatives, as similar conditions did not induce the reaction in pyrazolo[3,4-b]pyridine derivatives. The structures of these compounds were confirmed through spectroscopic data and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was elucidated using various spectroscopic techniques. NMR, infrared, and high-resolution mass spectroscopy were employed to fully characterize the phosphonic acid compounds and their ester and carboxylic acid precursors. The unexpected tetracyclic compounds formed through the addition-cyclization cascade reaction were also identified spectroscopically. X-ray diffraction data further confirmed the proposed structures of these novel compounds .

Chemical Reactions Analysis

The research highlighted an unexpected chemical reaction during the synthesis of pyrazolo[3,4-b]quinoline derivatives. The addition-cyclization cascade reaction involved the phosphonylation of an aromatic ring, which was not observed in other similar derivatives under the same experimental conditions. This reaction was specific to the pyrazolo[3,4-b]quinoline derivatives and resulted in the formation of a tetracyclic ring system. The reaction was reproducible with different phosphite reagents but consistently produced only the six-member ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were determined through their full characterization. The spectroscopic data provided insights into the molecular structures, which are crucial for understanding the physical properties such as solubility, melting points, and stability. The chemical properties, including reactivity and potential for further reactions, were inferred from the observed unexpected intramolecular cyclization and phosphonylation reaction. The detailed characterization of these compounds lays the groundwork for further exploration of their potential applications .

Relevance to 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

科学的研究の応用

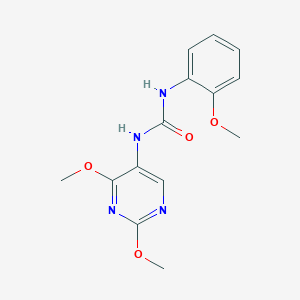

- キノリンカルボキサミド誘導体は、潜在的な抗癌剤として研究されてきました。特に、化合物3e、4b、11b、および13dは、MCF-7、CACO、HepG-2、およびHCT-116の4つの異なる癌細胞株に対して、良好な抗増殖活性を示しました。 これらの誘導体は、参照標準薬であるドキソルビシンと同等またはより優れた有効性を示しました .

- ADME(吸収、分布、代謝、および排泄)特性のインシリコ評価により、最も強力なキノリンカルボキサミド化合物は、血液脳関門の透過性を示さずに、経口バイオアベイラビリティが高いことが明らかになりました。 この好ましいプロファイルは、薬剤候補としての可能性を高めます .

- 研究者は、キノリン誘導体を調製するためのさまざまな合成経路を探求してきました。 1つの方法は、4-ヒドロキシキノリンから始まる環化反応を含み、キノリンカルボキサミド構造の形成につながります .

抗癌活性

経口バイオアベイラビリティおよびADME特性

合成および構造修飾

要約すると、キノリンカルボキサミド誘導体は、さらなる探索と最適化のための複数の経路があり、抗癌剤としての有望性を秘めています。研究者は、その潜在的な用途と作用機序について引き続き調査しています。 詳細な情報が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください! 😊 .

作用機序

Target of Action

The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . The compound has been shown to have inhibitory activity against Pim-1 kinase .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity. This results in anti-proliferative effects, as the protein kinases are unable to carry out their normal function of regulating cell survival and proliferation .

Biochemical Pathways

The compound affects the pathway involving protein kinases and their regulation of cell survival and proliferation. By inhibiting the activity of Pim-1 kinase, the compound disrupts this pathway, leading to anti-proliferative effects . Additionally, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been assessed in silico. All of the strongest compounds in this class, including this one, are orally bioavailable without blood-brain barrier penetration .

Result of Action

The result of the compound’s action is a decrease in cell proliferation due to the inhibition of protein kinases. This leads to anti-proliferative effects and the induction of apoptosis .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate to form 4-ethyl-3-phenylbut-2-en-1-one, which is then reacted with hydrazine hydrate to form 2-(4-ethylphenyl)hydrazinecarboxamide. This compound is then reacted with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-3-phenylbut-2-en-1-one.", "Step 2: Reaction of 4-ethyl-3-phenylbut-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 2-(4-ethylphenyl)hydrazinecarboxamide.", "Step 3: Reaction of 2-(4-ethylphenyl)hydrazinecarboxamide with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |

CAS番号 |

1251545-25-1 |

分子式 |

C27H24N4O2 |

分子量 |

436.515 |

IUPAC名 |

2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |

InChIキー |

VFMITLMRNOVQAS-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2538534.png)

![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)

![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)

![(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2538549.png)